Enhanced Cross-Coupling Efficiency: Quantified Yield Advantage Over Boronic Acid in Suzuki-Miyaura Reactions
In benchmarked Suzuki-Miyaura cross-coupling reactions, potassium organotrifluoroborates, including the (5-fluoro-2-formylphenyl) derivative, deliver significantly higher yields compared to the corresponding boronic acids under analogous conditions . A representative comparison shows a yield increase from 70% with a boronic acid to 85% with the trifluoroborate salt . This improvement is attributed to the trifluoroborate's greater stability, which suppresses unproductive side reactions like protodeboronation that commonly plague boronic acids [1].
| Evidence Dimension | Isolated Yield in Representative Suzuki-Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | 85% |
| Comparator Or Baseline | Corresponding Boronic Acid: 70% |
| Quantified Difference | 15% absolute increase in yield |
| Conditions | Pd(OAc)₂ catalyst, K₂CO₃ base |
Why This Matters
This quantifiable 15% yield advantage directly translates to higher material efficiency, reduced purification burden, and lower overall cost per successful coupling, a critical factor in multi-step synthesis procurement.
- [1] Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. https://doi.org/10.1021/ar050199q View Source
